3-Bromobenzaldehyde diethyl acetal

Beschreibung

Structural Significance and Reactivity Profile of 3-Bromobenzaldehyde (B42254) Diethyl Acetal (B89532)

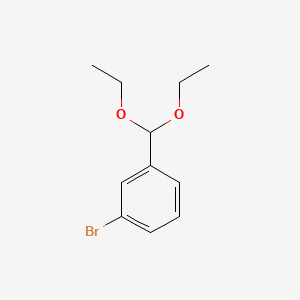

The structure of 3-bromobenzaldehyde diethyl acetal, with the chemical formula BrC₆H₄CH(OC₂H₅)₂, is central to its utility in organic chemistry. sigmaaldrich.com The molecule consists of a benzene (B151609) ring substituted at the meta-position with a bromine atom and a diethoxymethyl group, which is the diethyl acetal of an aldehyde.

The diethyl acetal group is a protecting group for the aldehyde functionality. Aldehydes are typically reactive towards nucleophiles and reducing agents. By converting the aldehyde to an acetal, its reactivity is masked. Acetals are stable in neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents. jove.com This stability is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the aldehyde. The protection can be easily reversed under mild acidic conditions, regenerating the aldehyde for subsequent reactions. jove.comchemistrysteps.com

The bromine atom on the aromatic ring offers a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of more complex molecular architectures. The presence of the acetal-protected aldehyde allows these coupling reactions to be performed without interference from the otherwise reactive aldehyde group.

The combination of these two features—a protected aldehyde and a reactive bromine atom—defines the reactivity profile of this compound. It is primarily used as a synthetic intermediate where the bromine is reacted first, followed by the deprotection and subsequent reaction of the aldehyde, or vice versa, enabling a programmed and controlled synthesis sequence.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75148-49-1 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅BrO₂ scbt.com |

| Molecular Weight | 259.14 g/mol sigmaaldrich.comscbt.com |

| Appearance | Clear colorless liquid chemicalbook.com |

| Boiling Point | 95 °C at 0.5 mmHg sigmaaldrich.comscientificlabs.co.uk |

| Density | 1.271 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk |

Historical Context of Acetal Derivatives in Protecting Group Chemistry

The use of acetals as protecting groups for carbonyl compounds (aldehydes and ketones) is a well-established and fundamental strategy in organic synthesis. libretexts.orglibretexts.org The importance of this strategy arose from the need to perform reactions on multifunctional molecules selectively. libretexts.org Aldehydes and ketones are highly reactive towards a wide range of reagents, particularly strong nucleophiles like Grignard reagents and organolithium compounds, as well as hydrides. libretexts.org

Historically, chemists recognized that the direct reaction of such reagents with a molecule containing both a carbonyl group and another functional group (like an ester or a halide) would often lead to a mixture of products or reaction at the more reactive carbonyl site. chemistrysteps.comlibretexts.org The development of protecting group chemistry provided a solution. By converting the carbonyl into a less reactive functional group—the acetal—chemists could effectively "hide" it while other transformations were carried out. jove.com

The formation of acetals, typically by reacting the carbonyl compound with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst, proved to be an efficient method. jove.com These acetals, being ether-like in their reactivity, are stable to the strongly basic and nucleophilic reagents that readily attack carbonyls. libretexts.orglibretexts.org Once the desired chemical modifications on other parts of the molecule are complete, the protecting acetal can be easily removed by hydrolysis with aqueous acid to restore the original carbonyl group. jove.com This concept of protection and deprotection has become a cornerstone of synthetic organic chemistry, enabling the synthesis of countless complex natural products and pharmaceutical agents. Various methods for the synthesis of acetal derivatives, including bromoacetals, have been developed and refined over the years. orgsyn.orgchemicalbook.com

Contemporary Relevance of this compound in Chemical Research

In modern chemical research, this compound continues to be a relevant and valuable synthetic intermediate. labshake.com Its bifunctional nature allows it to serve as a versatile building block for constructing complex molecules. The presence of the aryl bromide moiety enables its participation in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational tools in contemporary organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

A specific application highlighted in the literature is its use in the preparation of 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde. chemicalbook.comscientificlabs.co.uk This synthesis demonstrates the utility of the compound in organometallic chemistry and the creation of specialized reagents. The acetal protects the aldehyde function while the Grignard reagent is formed from the aryl bromide, followed by reaction with the appropriate tin compound.

The compound is also integral in the synthesis of various heterocyclic compounds and other complex aromatic structures. Researchers can leverage the bromine atom for lithiation followed by reaction with an electrophile, or for metal-catalyzed coupling reactions. Subsequently, the aldehyde can be deprotected and used in reactions such as Wittig reactions, reductive aminations, or condensations to further elaborate the molecular structure. The commercial availability of this compound from various chemical suppliers underscores its continued demand and importance in the research community. sigmaaldrich.comtcichemicals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromobenzaldehyde |

| 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde |

| Bromoacetal |

| Grignard reagents |

| Organolithium compounds |

| 3-nitrobenzaldehyde |

| 1,2-dichloroethane |

| 1-bromo-2-chloroethane |

| 1,2-dibromoethane |

| Aluminum chloride |

| Chlorine |

| Benzaldehyde (B42025) |

| Bromine |

| Ethylene (B1197577) glycol |

| p-Toluenesulfonic acid |

| Sodium hydroxide |

| Vinyl acetate (B1210297) |

| Ethanol (B145695) |

| Ethyl acetate |

| Sodium carbonate |

| Calcium carbonate |

| Potassium carbonate |

| Paracetaldehyde |

| Copper |

| Sulfuric acid |

| Anhydrous magnesium sulfate |

| Anhydrous sodium sulfate |

| Dichloroethane |

| Lithium aluminum hydride |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-6-5-7-10(12)8-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRJLQXMOBXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=CC=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369933 | |

| Record name | 3-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75148-49-1 | |

| Record name | 3-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(diethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromobenzaldehyde Diethyl Acetal

Acetalization Reactions of 3-Bromobenzaldehyde (B42254)

The most direct route to 3-bromobenzaldehyde diethyl acetal (B89532) involves the protection of the aldehyde functional group of 3-bromobenzaldehyde as a diethyl acetal. This transformation is typically achieved through acid catalysis.

The formation of an acetal from an aldehyde and an alcohol is an equilibrium process catalyzed by acid. google.com The mechanism for the formation of 3-bromobenzaldehyde diethyl acetal from 3-bromobenzaldehyde and ethanol (B145695) proceeds through two main stages. eudl.eu

First, the carbonyl oxygen of 3-bromobenzaldehyde is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer from the incoming alcohol group to one of the hydroxyl groups results in the formation of a hemiacetal. eudl.eupearson.com

In the second stage, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of a water molecule generates a resonance-stabilized carbocation. A second molecule of ethanol then attacks this carbocation. Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. eudl.eu Common catalysts for this reaction include p-toluenesulfonic acid and other mineral or Lewis acids. google.com

Since acetal formation is a reversible reaction, optimizing conditions to favor product formation is crucial for achieving high yields. google.com A primary strategy involves the continuous removal of water from the reaction mixture, which, according to Le Chatelier's principle, drives the equilibrium toward the acetal product.

Historically, this was often accomplished by azeotropic distillation, using a solvent like toluene (B28343) to carry water away as it is formed. However, a more modern and efficient approach involves performing the reaction under vacuum. This method effectively removes the water byproduct without the need for an additional solvent. google.com Research has shown that heating a mixture of 3-bromobenzaldehyde, ethanol, and an acid catalyst like p-toluenesulfonic acid under reduced pressure significantly improves the yield and purity of the resulting acetal. google.com

The following table summarizes optimized reaction conditions from a patented process for acetal synthesis.

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 3-Bromobenzaldehyde | google.com |

| Reagent | Ethylene (B1197577) Glycol (as an example for diol) | google.com |

| Catalyst | p-Toluenesulfonic acid or "acid dimethyl" | google.com |

| Temperature | 100–130 °C | google.com |

| Pressure | 0.06–0.095 MPa (vacuum) | google.com |

| Reaction Time | ~3 hours | google.com |

| Resulting Purity | >95% (by GC peak area) | google.com |

This vacuum dehydration method not only increases the reaction efficiency but also simplifies the purification process and aligns with green chemistry principles by eliminating solvent waste. google.com

Indirect Synthetic Routes to this compound

Indirect routes involve the synthesis of a precursor molecule, which is then converted to the target acetal. These methods offer flexibility, especially when the starting materials are more readily available than 3-bromobenzaldehyde itself.

This two-step approach first involves the synthesis of 3-bromobenzaldehyde, followed by its acetalization as described in section 2.1. The key step is the selective bromination of benzaldehyde (B42025) at the meta-position. The aldehyde group is a meta-directing deactivator, guiding the electrophilic bromine to the C-3 position.

A common method for this bromination involves treating benzaldehyde with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at a controlled temperature. wikipedia.org An alternative approach utilizes a brominating agent couple, such as hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂). This system generates bromine in situ and can provide good yields of the desired 3-bromobenzaldehyde. google.com Once synthesized and purified, the 3-bromobenzaldehyde is then subjected to acid-catalyzed acetalization with ethanol to yield the final product. google.com

Grignard reagents offer a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of substituted benzaldehyde acetals. acs.org A viable indirect route to this compound involves the use of a Grignard reagent as a key intermediate.

This synthesis can be envisioned starting from 1,3-dibromobenzene. Selective monometalation can form the Grignard reagent, 3-bromophenylmagnesium bromide. This organometallic species can then be treated with an electrophilic source of a protected formyl group. Triethyl orthoformate serves as an effective formyl group equivalent in this context. sci-hub.se The reaction between 3-bromophenylmagnesium bromide and triethyl orthoformate, followed by an acidic workup, directly yields this compound. This method is advantageous as it builds the target molecule by forming a key carbon-carbon bond and installing the protected aldehyde in a single step from the Grignard reagent. sci-hub.se

Modern synthetic chemistry emphasizes the development of highly selective, efficient, and environmentally benign processes. For the synthesis of this compound, novel catalytic systems are being explored.

One promising area is the use of heterogeneous catalysts for the acetalization step. For instance, sulfonic acid-functionalized metal-organic frameworks (MOFs), such as MIL-101-SO₃H, have been shown to be highly effective, recyclable catalysts for the acetalization of various benzaldehyde derivatives. researchgate.net These solid acid catalysts offer significant advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosive waste streams. researchgate.net

Mechanistic Investigations of Reactions Involving 3 Bromobenzaldehyde Diethyl Acetal

Hydrolysis Pathways of the Diethyl Acetal (B89532) Moiety

The diethyl acetal group serves as a protective shield for the aldehyde functionality. It is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the parent aldehyde. This reactivity is fundamental to its role as a protecting group.

The acid-catalyzed hydrolysis of acetals, including 3-bromobenzaldehyde (B42254) diethyl acetal, proceeds via a well-established A-1 type mechanism. osti.gov This multi-step process is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, converting the alkoxy group into a good leaving group (ethanol). nih.gov The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxonium ion. chegg.com This step is generally considered the rate-determining step of the reaction. chegg.com

The kinetics of this reaction are significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring. For the hydrolysis of substituted benzaldehyde (B42025) diethyl acetals, a Hammett reaction constant (ρ) of –3.3 has been reported. chegg.com The negative value indicates that the reaction is accelerated by electron-donating groups, which stabilize the positive charge developing in the rate-determining formation of the oxonium ion. Conversely, the electron-withdrawing nature of the bromine atom at the meta position in 3-bromobenzaldehyde diethyl acetal destabilizes this intermediate, leading to a slower rate of hydrolysis compared to the unsubstituted benzaldehyde diethyl acetal. Kinetic studies on the related benzaldehyde dimethyl acetal using a solid acid catalyst (Amberlite IR-120) have shown that the reaction can be modeled using an Eley-Rideal mechanism, where an adsorbed water molecule reacts with the acetal from the bulk phase. epa.gov

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate Species |

| 1 | Protonation of an ethoxy oxygen by an acid catalyst (H₃O⁺). | Protonated acetal |

| 2 | Rate-determining step: Loss of ethanol to form a resonance-stabilized oxonium ion. | Oxonium ion |

| 3 | Nucleophilic attack by water on the oxonium ion. | Protonated hemiacetal precursor |

| 4 | Deprotonation to form the hemiacetal. | Hemiacetal |

| 5 | Protonation of the remaining ethoxy group. | Protonated hemiacetal |

| 6 | Elimination of a second molecule of ethanol. | Protonated 3-bromobenzaldehyde |

| 7 | Final deprotonation to yield the product and regenerate the acid catalyst. | 3-Bromobenzaldehyde |

Regioselective deprotection refers to the cleavage of a specific protecting group while others in a polyfunctional molecule remain intact. The strategy for the selective deprotection of the diethyl acetal in this compound hinges on its unique reactivity profile compared to other common protecting groups.

The primary strategy relies on pH control. The acetal is labile to aqueous acid but robust under basic conditions. chegg.com This allows for the selective removal of base-labile groups (e.g., esters, which would be saponified) while the acetal is preserved. Conversely, the acetal can be selectively cleaved using mild acidic conditions that would leave acid-stable groups, such as some silyl (B83357) ethers or benzyl (B1604629) ethers, untouched.

A variety of reagents have been developed for acetal cleavage under specific, often milder, conditions, enhancing selectivity. organic-chemistry.org These methods provide alternatives to standard aqueous acid hydrolysis. For instance, gentle Lewis acids like erbium triflate (Er(OTf)₃) in wet nitromethane (B149229) can efficiently cleave acetals. organic-chemistry.org Another approach involves using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde rapidly at moderate temperatures. organic-chemistry.org Recently, an electrochemical deprotection method has been developed that operates under neutral conditions, using lithium perchlorate (B79767) as both an electrolyte and an oxygen source, offering a distinct pathway that avoids acidic reagents altogether. rsc.org

Table 2: Comparison of Deprotection Strategies

| Strategy | Reagents | Conditions | Selectivity Advantage |

| Standard Acid Hydrolysis | HCl(aq), H₂SO₄(aq), TFA | Excess water, room temp. to mild heat | Cleaves acetals; may affect other acid-labile groups. |

| Mild Lewis Acid Catalysis | Er(OTf)₃, Sc(OTf)₃ | Wet organic solvent (e.g., CH₃NO₂) | High chemoselectivity under gentle conditions. organic-chemistry.org |

| Fluorinated Borate | NaBArF₄ | Water, 30 °C | Rapid and efficient under nearly neutral pH. organic-chemistry.org |

| Electrochemical | LiClO₄, 1,3,5-trioxane | Constant current, neutral medium | Avoids acid/base; based on redox potential. rsc.org |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring of this compound is relatively unreactive towards classical nucleophilic aromatic substitution (SₙAr) due to the lack of a strong electron-withdrawing group ortho or para to it. Therefore, its substitution is primarily achieved through transition-metal-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for functionalizing the C-Br bond. nobelprize.org The acetal-protected aldehyde group is stable to the typically basic conditions of these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. mdpi.com This is a widely used method for forming biaryl structures.

Heck-Mizoroki Reaction: This involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon double bond. organic-chemistry.org The reaction requires a palladium catalyst and a base, and often yields the trans-alkene selectively.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). It is catalyzed by a palladium complex, typically with specialized phosphine (B1218219) ligands, in the presence of a strong base.

Stille Coupling: This reaction uses an organostannane (organotin compound) as the nucleophilic partner to couple with the aryl bromide. mdpi.com While effective, the toxicity of the tin reagents has made it less favored than the Suzuki coupling.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki or Stille) or migratory insertion (in Heck), and concludes with reductive elimination to release the final product and regenerate the Pd(0) catalyst. nobelprize.org

Research has focused on improving the efficiency, scope, and environmental friendliness of these cross-coupling reactions. Enhancements often come from the development of novel catalysts, ligands, and reaction media.

Advanced Ligands: The development of N-heterocyclic carbene (NHC) ligands has provided highly active and stable palladium catalysts for cross-coupling reactions. For example, 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts have been used as NHC-ligand precursors for efficient Heck reactions of aryl bromides in aqueous media. nih.gov

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields in many palladium-catalyzed couplings by efficiently heating the reaction mixture. mdpi.com

Phase-Transfer Catalysts: In Heck reactions, dehalogenation of the aryl bromide can be a competing side reaction. The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) has been shown to suppress this unwanted pathway, improving the chemoselectivity of the desired vinylation. beilstein-journals.org

Green Solvents: Efforts to reduce environmental impact have led to the development of catalytic systems that operate in water or polyethylene (B3416737) glycol (PEG), which can serve as a reusable solvent medium for reactions like the Heck coupling. organic-chemistry.org

Condensation Reactions and Complex Structure Formation

The primary role of this compound in the synthesis of complex structures is to serve as a stable precursor to 3-bromobenzaldehyde or its derivatives. The synthetic strategy involves two stages: first, functionalization at the bromine center, and second, deprotection of the acetal followed by a condensation reaction of the resulting aldehyde.

This two-step approach allows for the construction of elaborate molecular architectures. For example, a Suzuki coupling could be performed on this compound to introduce a new aryl substituent. Following this, the acetal would be hydrolyzed under acidic conditions to unmask the aldehyde. This newly formed substituted benzaldehyde can then participate in a variety of classic condensation reactions:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Knoevenagel Condensation: Reaction with an active methylene (B1212753) compound (e.g., malonic acid derivatives) in the presence of a weak base to form a new C=C bond.

Aldol (B89426) Condensation: Reaction with an enol or enolate to form a β-hydroxy carbonyl compound, which can then dehydrate.

Acetal Formation: The deprotected aldehyde can itself react with diols or polyols, such as sorbitol, in condensation reactions to form more complex acetal structures, which are used, for instance, as clarifying agents for polymers. google.com

This sequential modification—first at the halogen and then at the latent carbonyl—showcases the utility of this compound as a bifunctional building block for accessing a diverse range of complex molecules that would be difficult to synthesize if the highly reactive aldehyde group were not protected.

Pathways for Carbon-Carbon Bond Formation

Carbon-carbon bond formation involving this compound can proceed through several mechanistic pathways. The specific route is dictated by the reagents and reaction conditions.

One major pathway involves the role of the acetal as a latent aldehyde. The acetal can be deprotected under acidic conditions to regenerate 3-bromobenzaldehyde. This aldehyde is then a suitable electrophile for classic carbon-carbon bond-forming reactions. For instance, in a crossed aldol condensation, an enolate nucleophile can attack the carbonyl carbon. pdx.eduyoutube.com The reaction is initiated by the deprotonation of a suitable ketone or aldehyde to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. youtube.com This is often followed by a dehydration step to yield a stable α,β-unsaturated carbonyl compound, a process driven by the formation of a highly conjugated system. youtube.com

Alternatively, C-C bonds can be formed via radical intermediates. Under reductive conditions in the presence of a Lewis acid, α-oxy radicals can be generated at the benzylic position of the acetal. These radicals can then dimerize, resulting in the formation of a carbon-carbon bond and yielding pinacol-type products. This pathway demonstrates the ability of the acetal group to directly participate in C-C bond formation without prior deprotection.

Finally, the carbon-bromine bond provides a handle for numerous cross-coupling reactions, which are among the most powerful methods for C-C bond formation and are discussed in detail in section 3.4.

Stereochemical Considerations in Condensation Products

When new stereocenters are formed during a reaction, stereochemical control becomes a critical consideration. In condensation reactions involving a deprotected 3-bromobenzaldehyde, such as an aldol reaction, new chiral centers can be created at both the α- and β-positions relative to the original carbonyl group.

The stereochemical outcome of such reactions is influenced by the geometry of the reacting partners and the reaction conditions. For example, in an aldol condensation, the enolate can have different geometries (E or Z), and the electrophilic carbonyl can be attacked from two different faces (Re or Si). youtube.com In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the reaction of an achiral enolate with the achiral 3-bromobenzaldehyde would typically result in a racemic mixture of enantiomers. If the enolate itself contains a stereocenter, a mixture of diastereomers can be formed.

The stereochemistry of the acetal group itself can also influence the outcome of reactions on other parts of the molecule. Studies on different classes of acetals have shown that isomeric acetals can exhibit significantly different reactivity and selectivity, for instance, in reductive cleavage reactions. nih.gov This suggests that if a chiral diol were used to form the acetal, the resulting diastereomeric acetals could potentially direct the stereochemical course of subsequent reactions. Achieving high diastereoselectivity or enantioselectivity typically requires the use of specialized reagents, such as chiral Lewis acids or organocatalysts, to control the facial selectivity of the nucleophilic attack. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These methods provide powerful and versatile routes for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. In these reactions, the acetal-protected 3-bromobenzaldehyde serves as the electrophilic partner. The general catalytic cycle typically involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the aromatic ring to form a palladium(II) intermediate.

Transmetalation : A nucleophilic organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Several named reactions fall under this category, allowing for the formation of diverse structures from this compound. A notable application is its use in the preparation of 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde, a key intermediate for further reactions. This transformation is a variant of the Stille coupling.

| Reaction Name | Coupling Partner (R-M) | General Product |

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Biaryl or alkyl/vinyl-substituted arene |

| Stille | Organotin compound (e.g., R-SnBu₃) | Biaryl or alkyl/vinyl-substituted arene |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Aryl-substituted alkyne |

| Buchwald-Hartwig | Amine or Alcohol | Aryl amine or aryl ether |

This interactive table summarizes common palladium-catalyzed cross-coupling reactions applicable to this compound.

Nickel-Catalyzed Cross-Coupling with Acetal Radical Sources

Nickel catalysis offers complementary reactivity to palladium, particularly in reactions involving radical intermediates. Research has shown that benzylic acetals can be activated to participate in nickel-catalyzed cross-coupling reactions. While the specific reactivity of the diethyl acetal under these exact conditions requires case-by-case validation, the mechanism established for the analogous dimethyl acetal provides a valuable framework.

The proposed mechanism involves the following key steps:

Radical Generation : In the presence of a Lewis acid (e.g., trimethylsilyl (B98337) chloride, TMSCl) and a mild reductant (e.g., zinc powder), an α-oxy radical is generated from the benzylic acetal.

Catalyst Activation : A Ni(II) precatalyst, ligated by a suitable ligand such as 2,6-bis(N-pyrazolyl)pyridine (bpp), is present in the reaction mixture.

Radical Capture : The generated α-oxy radical is captured by a nickel complex to form a Ni(III) intermediate.

Reductive Elimination : This Ni(III) species then undergoes reductive elimination with an aryl halide partner to form the new carbon-carbon bond and a Ni(I) species, which continues the catalytic cycle.

This methodology represents a powerful way to form C(sp³)–C(sp²) bonds, constructing complex ether frameworks. However, it has been noted that under certain reported conditions, acyclic acetals other than dimethyl acetals were found to be unreactive, highlighting the sensitivity of the reaction to the acetal structure.

Copper-Catalyzed Reactions for Functionalization

Copper-catalyzed reactions provide a cost-effective and powerful alternative for functionalizing aryl halides. The classic Ullmann condensation, for example, enables the formation of carbon-heteroatom bonds. Using this compound as the substrate, copper catalysts can facilitate the coupling with various nucleophiles.

C-N Bond Formation : Coupling with amines or amides to form substituted anilines or N-aryl amides.

C-O Bond Formation : Reaction with alcohols or phenols to produce aryl ethers.

C-S Bond Formation : Reaction with thiols to generate aryl sulfides.

These reactions typically require a copper(I) source (e.g., CuI), a base, and often a ligand to facilitate the coupling, proceeding at elevated temperatures. The acetal protecting group is crucial in these reactions, as the free aldehyde would likely be incompatible with the basic and nucleophilic conditions employed.

Radical Reactions and Their Applications

The ability of the acetal group in this compound to serve as a precursor to a radical species opens up unique synthetic possibilities beyond the cross-coupling reactions described above. The generation of an α-oxy radical at the benzylic carbon is a key step.

The formation of this radical can be initiated under mild conditions using a reductant like zinc and a Lewis acid. Once formed, this radical intermediate can undergo several transformations:

Dimerization : In the absence of an efficient coupling partner or radical trap, the α-oxy radicals can dimerize to form a carbon-carbon bond, leading to a pinacol-type ether product.

Trapping : The radical can be intercepted by radical trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). Such experiments are often used to provide mechanistic evidence for the existence of the radical intermediate.

Cross-Coupling : As detailed in the nickel-catalyzed section (3.4.2), the most synthetically valuable application is the interception of this radical by a transition metal catalyst to engage in cross-coupling reactions, forming new C-C bonds with high selectivity.

These radical-based transformations highlight the versatility of the acetal group, not merely as a passive protecting group, but as an active participant in carbon-carbon bond formation.

Cyanoamination Reactions and Oxocarbenium Cation Intermediates

Cyanoamination reactions represent another important class of transformations for acetals. These reactions involve the introduction of a cyano group and an amino group, often proceeding through key intermediates known as oxocarbenium cations.

The cyanation of acetals, including this compound, can be achieved using various cyanating agents. One approach involves the use of α-cyanoamines. In such reactions, a Lewis acid catalyst activates the acetal, leading to the formation of an oxocarbenium ion. This highly electrophilic species is then attacked by the cyanide nucleophile, which can be delivered from an α-cyanoamine, to form a new carbon-cyano bond. The reaction ultimately yields an α-alkoxy nitrile.

Lewis acids play a pivotal role in the activation of acetals for cyanation. Trichlorosilyl triflate (Cl₃SiOTf) is a potent Lewis acid that can effectively promote the formation of oxocarbenium cations from acetals. The mechanism involves the coordination of the silicon center to one of the oxygen atoms of the diethyl acetal. This coordination weakens the carbon-oxygen bond, facilitating the departure of an ethoxy group as an ethoxytrichlorosilane species. This departure results in the formation of a planar, resonance-stabilized oxocarbenium cation. The triflate anion, being a non-coordinating counter-ion, allows the highly reactive oxocarbenium ion to be intercepted by the cyanide source.

The electronic nature of substituents on the aromatic ring of benzaldehyde acetals significantly influences the yield of cyanation reactions. This effect is primarily due to the substituent's ability to stabilize or destabilize the key oxocarbenium ion intermediate.

Electron-donating groups on the phenyl ring increase the rate of oxocarbenium ion formation and stabilize the positive charge, generally leading to higher reaction yields. Conversely, electron-withdrawing groups, such as the bromine atom in this compound, destabilize the carbocationic intermediate. This destabilization can lead to lower yields compared to unsubstituted or electron-rich analogues.

A study on the microwave-assisted cyanation of various benzaldehyde acetals using trimethylsilyl cyanide (TMSCN) and a Cd(II)-coordination polymer as a catalyst provides quantitative insight into this substituent effect. researchgate.net

| Acetal | Substituent | Yield (%) |

| Benzaldehyde dimethyl acetal | H | 95 |

| 4-Methoxybenzaldehyde (B44291) dimethyl acetal | 4-OCH₃ | 98 |

| 4-Methylbenzaldehyde dimethyl acetal | 4-CH₃ | 97 |

| 4-Chlorobenzaldehyde dimethyl acetal | 4-Cl | 89 |

| 4-Bromobenzaldehyde dimethyl acetal | 4-Br | 88 |

| This compound | 3-Br | 65-71 |

| 4-Nitrobenzaldehyde dimethyl acetal | 4-NO₂ | 75 |

Table 1: Influence of Substituents on the Yield of Cyanation of Benzaldehyde Acetals. researchgate.net

The data clearly shows that the presence of the electron-withdrawing bromine atom at the meta position in this compound results in a lower yield (65-71%) compared to the unsubstituted benzaldehyde dimethyl acetal (95%) and acetals with electron-donating groups like 4-methoxybenzaldehyde dimethyl acetal (98%). researchgate.net This is consistent with the expected electronic destabilization of the intermediate oxocarbenium cation by the inductive effect of the bromine atom. The lower yield for the 4-nitro substituted acetal further corroborates this trend. researchgate.net

Advanced Applications of 3 Bromobenzaldehyde Diethyl Acetal in Chemical Synthesis

Pharmaceutical Intermediate Synthesis

The strategic placement of the bromo and masked aldehyde functionalities allows for sequential reactions, making 3-bromobenzaldehyde (B42254) diethyl acetal (B89532) a valuable precursor in the multi-step synthesis of complex pharmaceutical molecules.

3-Bromobenzaldehyde diethyl acetal is a key starting material for the synthesis of 3-phenoxybenzaldehyde (B142659), a significant intermediate in the pharmaceutical and chemical industries. The acetal group protects the reactive aldehyde from interfering with reactions targeting the brominated site, such as copper-catalyzed etherification reactions (Ullmann Condensation).

In a typical synthesis, this compound is reacted with a phenolate (B1203915) under catalytic conditions. After the successful coupling to form the phenoxy ether, the acetal group is easily removed through acidic hydrolysis to yield 3-phenoxybenzaldehyde. This intermediate is a core structure for various derivatives, and while not typically an API itself, its downstream products are explored for biological activity. For instance, derivatives of 3-phenoxybenzaldehyde have been investigated for their potential to inhibit bacterial growth by targeting fatty acid synthesis. biosynth.com

Table 1: Synthesis of 3-Phenoxybenzaldehyde Intermediate

| Step | Reactants | Catalyst/Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Etherification | This compound, Alkali metal phenolate | Copper catalyst | 3-Phenoxybenzaldehyde diethyl acetal | Forms the core ether linkage. |

| 2. Deprotection | 3-Phenoxybenzaldehyde diethyl acetal | Acid (e.g., HCl), Water | 3-Phenoxybenzaldehyde | Regenerates the aldehyde for further modification. |

While the functional groups of this compound are amenable to a wide range of chemical transformations, its specific application in the direct stereoselective synthesis of chiral pharmaceutical building blocks is not extensively documented in current scientific literature. However, its downstream product, 3-phenoxybenzaldehyde, has been utilized in stereoselective reactions. For example, the enantioselective hydrocyanation of 3-phenoxybenzaldehyde, catalyzed by chiral cyclic dipeptides, has been investigated to produce chiral cyanohydrins, which are valuable building blocks for various pharmaceuticals. sigmaaldrich.com

Agrochemical and Dyestuff Synthesis

The compound's reactivity is harnessed for the creation of vital components in modern agriculture and the dye industry.

3-Phenoxybenzaldehyde, derived from this compound, is a well-established and critical intermediate in the production of synthetic pyrethroid insecticides. These pesticides are widely used in agriculture due to their high efficacy against a broad spectrum of insects and low toxicity to mammals and birds.

The synthesis pathway involves a copper-catalyzed Ullmann-type condensation reaction. This compound is reacted with an alkali metal phenolate. The reaction is conducted in the presence of a phenol, which can act as the sole solvent, at elevated temperatures to yield the corresponding 3-phenoxybenzaldehyde acetal. Subsequent hydrolysis of this acetal provides 3-phenoxybenzaldehyde, the direct precursor to many pyrethroids. sigmaaldrich.com

Table 2: Typical Conditions for Pesticide Intermediate Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 3-Bromobenzaldehyde acetal, Potassium phenolate | sigmaaldrich.com |

| Catalyst | Copper catalyst | sigmaaldrich.com |

| Solvent | Phenol | sigmaaldrich.com |

| Temperature | 130°C - 165°C | sigmaaldrich.com |

After deprotection to its aldehyde form, 3-bromobenzaldehyde serves as a valuable precursor and modifier in the synthesis of various classes of dyes, particularly azo and anthraquinone (B42736) dyes. ycdehongchem.com The incorporation of the 3-bromobenzaldehyde moiety into a dye's molecular structure can significantly enhance its properties. ycdehongchem.com

The electron-withdrawing nature of the bromine atom can alter the electronic structure of the dye's chromophore. This often leads to a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength, causing the dye's color to deepen towards the red end of the spectrum. ycdehongchem.com Furthermore, the aldehyde group provides a reactive site for condensation reactions, which can create more rigid and planar dye molecules. This increased planarity enhances the π-orbital overlap, leading to more intense colors and improved light fastness, as the bromine atom can help dissipate energy from UV radiation. ycdehongchem.com

Table 3: Impact of 3-Bromobenzaldehyde on Dye Properties

| Dye Class | Property Modified | Effect |

|---|---|---|

| Azo Dyes | Color | Bathochromic shift (deepening of color). ycdehongchem.com |

| Performance | Enhanced color intensity and light fastness. ycdehongchem.com | |

| Anthraquinone Dyes | Color | Altered color characteristics. ycdehongchem.com |

Protecting Group Strategies for Aldehydes

In complex organic syntheses, it is often necessary to perform a reaction on one part of a molecule while preventing another, more reactive part from participating. The aldehyde group is highly susceptible to nucleophilic attack and oxidation, making it incompatible with many reaction conditions, such as those used in Grignard or organolithium reactions. google.com

This compound exemplifies a classic protecting group strategy. The aldehyde group of 3-bromobenzaldehyde is "protected" by converting it into a diethyl acetal. This acetal is stable under basic and nucleophilic conditions, allowing for selective reactions at the C-Br bond. google.com For example, a Grignard reagent can be formed by reacting the acetal with magnesium metal, which would be impossible with the unprotected aldehyde. This Grignard reagent can then be used to form new carbon-carbon bonds. Once the desired reaction is complete, the aldehyde is easily regenerated by simple acid-catalyzed hydrolysis. google.com

Table 4: Protecting Group Strategy Workflow | Step | Process | Reagents | Result | | :--- | :--- | :--- | :--- | | 1. Protection | Acetal Formation | 3-Bromobenzaldehyde, Ethanol (B145695), Acid catalyst | this compound | The reactive aldehyde is masked and stable to basic/nucleophilic conditions. | | 2. Reaction | Grignard Formation & Reaction | Magnesium (Mg), then an electrophile (e.g., CO₂) | A new C-C bond is formed at the 3-position of the benzene (B151609) ring. | The acetal group remains intact during the reaction. | | 3. Deprotection | Acetal Hydrolysis | Dilute aqueous acid (e.g., HCl) | The aldehyde functionality is restored in the new molecule. | The protecting group is removed to yield the final product. |

Selective Protection and Deprotection in Multi-Step Synthesis

The diethyl acetal group in this compound serves as a robust protecting group for the aldehyde functionality. This protection is crucial in multi-step syntheses where the aldehyde is sensitive to various reaction conditions, such as those involving strong bases or nucleophiles. The acetal is stable under basic and neutral conditions, allowing for selective reactions to occur at the brominated phenyl ring without affecting the masked aldehyde.

A key advantage of the diethyl acetal is its straightforward deprotection, which is typically achieved under acidic conditions. This selective removal of the protecting group regenerates the aldehyde, making it available for subsequent transformations. A patent for a new synthesis process of 3-bromobenzaldehyde acetal highlights the importance of protecting the aldehyde group to prevent its oxidation during other synthetic steps. orgsyn.org The process involves the condensation of 3-bromobenzaldehyde with ethylene (B1197577) glycol in the presence of a catalyst to form the corresponding cyclic acetal, demonstrating the fundamental strategy of aldehyde protection. orgsyn.org

| Reaction Step | Reagents and Conditions | Function of Acetal Group |

| Protection | 3-Bromobenzaldehyde, Ethanol, Acid catalyst | Masks the reactive aldehyde group. |

| Reaction at Bromine | Grignard reagent formation, Palladium-catalyzed coupling, etc. | Remains inert, allowing for selective transformation at the C-Br bond. |

| Deprotection | Aqueous acid (e.g., HCl) | Removes the protecting group to regenerate the aldehyde. |

Compatibility with Diverse Functional Groups

The utility of this compound in organic synthesis is further enhanced by its compatibility with a wide array of functional groups. The protected aldehyde is unreactive towards many common reagents, enabling chemists to perform a variety of transformations on other parts of the molecule.

One of the most significant applications is in organometallic chemistry. The bromine atom on the aromatic ring can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium species, by reaction with magnesium or an appropriate lithium reagent, respectively. These reactions are highly chemoselective, as the acetal group is stable to these strong nucleophiles and bases. For instance, the formation of a Grignard reagent from an aryl bromide in the presence of an acetal is a well-established method. While direct studies on this compound's Grignard formation are not extensively detailed in the provided results, the general principle of the higher reactivity of the C-Br bond compared to potential reactions with the acetal under these conditions is a cornerstone of organometallic chemistry. This allows for the subsequent reaction of the Grignard reagent with various electrophiles to form new carbon-carbon bonds.

Synthesis of Advanced Materials and Fine Chemicals

The unique bifunctional nature of this compound makes it an attractive starting material for the synthesis of a variety of advanced materials and fine chemicals.

Precursors for Polyaromatic Compounds

While direct, specific examples of the synthesis of polyaromatic compounds such as phenanthrene (B1679779) using this compound were not found in the provided search results, its structure lends itself to such applications. The bromo- and protected aldehyde functionalities provide two handles for annulation reactions, which are key strategies for building polycyclic aromatic systems. For instance, the bromine atom can participate in cross-coupling reactions to form a biaryl linkage, and the aldehyde, after deprotection, can be used in cyclization reactions to form a new aromatic ring.

Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the connectivity and chemical environment of atoms.

¹H NMR Spectral Analysis for Structural Confirmation

The proton NMR (¹H NMR) spectrum of 3-Bromobenzaldehyde (B42254) diethyl acetal (B89532) provides characteristic signals that confirm the presence of both the aromatic and the diethyl acetal moieties. By comparing the spectral data with those of related compounds such as 3-bromobenzaldehyde chemicalbook.com and bromoacetaldehyde (B98955) diethyl acetal chemicalbook.com, a detailed assignment of the proton signals can be achieved.

The aromatic region typically displays a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing bromine atom and the diethoxymethyl group. The acetal proton (-CH(OEt)₂) is expected to appear as a singlet or a triplet, depending on the coupling with neighboring protons. The ethyl groups of the acetal moiety give rise to a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), with typical coupling constants.

A general representation of the expected ¹H NMR data is provided in the table below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.70 | Multiplet |

| Acetal-H | ~5.50 | Singlet/Triplet |

| Methylene-H (-OCH₂CH₃) | 3.50 - 3.70 | Quartet |

| Methyl-H (-OCH₂CH₃) | 1.20 - 1.30 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Bromobenzaldehyde diethyl acetal gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the six aromatic carbons, with the carbon atom attached to the bromine atom (C-Br) appearing at a characteristic downfield shift. The other aromatic carbons will have shifts influenced by the positions of the substituents. The acetal carbon (-CH(OEt)₂) will have a signal in the range typical for sp³-hybridized carbons bonded to two oxygen atoms. The two carbons of the ethyl groups will also be readily identifiable. Comparison with the ¹³C NMR spectra of 3-bromobenzaldehyde chemicalbook.com and bromoacetaldehyde diethyl acetal chemicalbook.com aids in the precise assignment of these signals.

An illustrative table of expected ¹³C NMR chemical shifts is presented below.

| Carbon | Expected Chemical Shift (ppm) |

| C-Br (Aromatic) | ~122 |

| C-CH(OEt)₂ (Aromatic) | ~140 |

| Other Aromatic Cs | 125 - 135 |

| Acetal-C (-CH(OEt)₂) | ~101 |

| Methylene-C (-OCH₂CH₃) | ~61 |

| Methyl-C (-OCH₂CH₃) | ~15 |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Two-Dimensional NMR Techniques for Complex Structure Assignment

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex and unambiguous structure assignment, especially in cases of overlapping signals in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular weight is 259.14 g/mol . sigmaaldrich.comscbt.com

In a typical electron ionization (EI) mass spectrum of an acetal, the molecular ion peak ([M]⁺) may be weak or absent due to the facile cleavage of the C-O bonds. The fragmentation pattern is often characterized by the loss of an ethoxy group (-OC₂H₅) to form a stable oxonium ion. Further fragmentation can involve the loss of ethylene (B1197577) from the remaining ethoxy group. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O bonds of the acetal, the C-H bonds of the aromatic and aliphatic parts of the molecule, and the C-Br bond.

An IR spectrum of the precursor, 3-bromobenzaldehyde, shows characteristic peaks for the aromatic C-H stretching, the C=O stretching of the aldehyde, and the C-Br stretching. nist.govresearchgate.net In the acetal, the strong C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) would be absent, and instead, strong C-O stretching bands characteristic of the acetal group would appear in the region of 1000-1200 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (C₁₁H₁₅BrO₂), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula. This technique is particularly useful to distinguish between compounds that have the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not widely published, it is a standard method used in modern chemical research for the unambiguous identification of new compounds or for the confirmation of the synthesis of known compounds. rsc.org

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from starting materials, byproducts, and other impurities. The choice of technique depends on the scale of the separation and the analytical goal, whether it is for bulk purification or for detailed analysis of a sample's composition.

Flash column chromatography is a widely used and efficient method for the purification of synthetic intermediates like this compound on a laboratory scale. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of a specific polarity, to separate compounds based on their differential adsorption to the stationary phase.

The process involves packing a glass column with fine-particle silica gel (typically 40-63 µm) and equilibrating it with a non-polar solvent system. orgsyn.org The crude reaction mixture containing this compound is then applied to the top of the column. By applying positive pressure, usually with compressed air, the solvent (eluent) is forced through the column at a much faster rate than in traditional gravity chromatography, significantly reducing the purification time.

The choice of eluent is critical for a successful separation. For acetals and related compounds, a common approach is to use a mixture of a non-polar solvent, such as petroleum ether or hexanes, and a slightly more polar solvent, like ethyl acetate (B1210297) (EtOAc). rsc.org The polarity of the eluent is often optimized using thin-layer chromatography (TLC) prior to running the flash column. For the purification of compounds structurally similar to this compound, researchers have successfully used solvent systems with a high ratio of non-polar to polar solvent, such as a 30:1 mixture of petroleum ether to ethyl acetate. rsc.org As the eluent passes through the column, the components of the mixture travel at different rates, allowing for the collection of pure fractions of the desired product.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | orgsyn.org |

| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (e.g., 30:1 v/v) | rsc.org |

| Technique | Pressurized flow to accelerate eluent movement | orgsyn.org |

| Application | Purification of gram-scale quantities of reaction products | orgsyn.orgrsc.org |

This table is generated based on common practices for purifying organic compounds of similar polarity and functionality.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for both the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and identifying components in a reaction mixture. colostate.edu The purity of commercially available this compound is often certified to be greater than 98.0% as determined by gas chromatography (GC). tcichemicals.com

In GC-MS, the sample is first vaporized and injected into the gas chromatograph. Here, it is carried by an inert gas (the mobile phase) through a long, thin capillary column coated with a stationary phase. colostate.edu The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each separated component exits the GC column, it enters the mass spectrometer, which acts as a detector. nih.gov The molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of ions. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique "fingerprint" for a specific compound, which can be compared to spectral libraries for positive identification. mit.edu

For the analysis of acetals, specific GC-MS parameters are employed to achieve good separation and clear identification. nih.gov The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of the analyte. nih.gov

Table 2: Illustrative GC-MS Parameters for Acetal Analysis

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| GC Column | RXi-5 Sil (30 m x 0.25 mm i.d., 0.25 µm thickness) | Provides separation of analytes based on polarity and boiling point. | nih.gov |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. | nih.gov |

| Oven Program | Start at 30°C, ramp to 100°C at 5°C/min, then to 280°C at 10°C/min | Controls the separation of compounds with different boiling points. | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules into reproducible patterns for identification. | nih.gov |

| MS Interface Temp. | 250 °C | Prevents condensation of analytes between the GC and MS. | nih.gov |

This table is based on parameters used for the analysis of benzaldehyde (B42025) acetalization products and represents a typical setup for such compounds.

Theoretical and Computational Studies of 3 Bromobenzaldehyde Diethyl Acetal

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Bromobenzaldehyde (B42254) diethyl acetal (B89532). nih.gov These calculations provide a detailed picture of electron distribution, orbital energies, and reactive sites within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For 3-Bromobenzaldehyde diethyl acetal, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the acetal group, while the LUMO is primarily distributed over the π*-system of the benzene (B151609) ring. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the diethyl acetal group, indicating their nucleophilic character and ability to coordinate with Lewis acids. The region around the bromine atom would also exhibit some negative potential, while the hydrogen atoms of the ethyl groups and the aromatic ring would show positive potential (blue). nih.gov

Illustrative Data from DFT Calculations: The following table presents typical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) for a substituted benzaldehyde (B42025) derivative like this compound. nih.govresearchgate.net

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~2.1 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Br | -0.05 e | Quantifies the partial charge on the bromine atom. |

| Mulliken Charge on Acetal C | +0.35 e | Shows the electrophilic nature of the acetal carbon. |

Molecular Dynamics Simulations for Conformational Studies

The diethyl acetal group of this compound is conformationally flexible due to the rotation around several single bonds (C-O and C-C). Molecular dynamics (MD) simulations are employed to explore the potential energy surface and identify the most stable conformations of the molecule in different environments (e.g., in a vacuum or in various solvents). nih.gov

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the sampling of a wide range of conformations and the calculation of their relative energies. For this compound, key conformational parameters include the dihedral angles defining the orientation of the two ethoxy groups relative to the benzene ring.

The simulations can reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its interaction with other molecules, such as enzymes or catalysts. nih.gov Coarse-grained MD (CG-MD) can be used to model larger systems and longer timescales, providing insights into the collective behavior of these molecules in solution or in complex mixtures. nih.gov

Key Conformational Dihedrals:

τ1 (C-C-O-C): Defines the rotation of the ethyl groups.

τ2 (O-C-C-Aryl): Defines the orientation of the acetal group relative to the phenyl ring.

The results of such simulations are often presented as Ramachandran-like plots, showing the distribution of conformations as a function of key dihedral angles.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this involves modeling reaction pathways for processes like hydrolysis, Grignard reagent formation, or transition-metal-catalyzed cross-coupling reactions. rsc.orgacs.org

Acetal Hydrolysis: The acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde can be modeled using DFT. youtube.com Calculations can map the entire potential energy surface, identifying the structures and energies of all intermediates (e.g., protonated acetal, hemiacetal) and transition states. This allows for the determination of the rate-limiting step and provides a detailed understanding of the mechanism, including the role of the acid catalyst and water molecules. youtube.commdpi.com

Grignard and Lithiation Reactions: The reaction of the bromo-substituent with magnesium or lithium reagents is a key transformation. Computational modeling can elucidate the mechanism, which can be complex and may involve single-electron transfer (SET) pathways. acs.orgharvard.edu Transition state analysis helps to understand the energetics of C-Br bond cleavage and the formation of the organometallic intermediate.

Palladium-Catalyzed Cross-Coupling: this compound is a common substrate in reactions like Suzuki or Buchwald-Hartwig coupling. DFT calculations are used to model the catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. rsc.org These studies help in understanding ligand effects, catalyst stability, and the factors controlling reaction yield and selectivity. rsc.org

Illustrative Energy Profile for a Reaction Step: The table below shows a hypothetical energy profile for the oxidative addition of this compound to a Pd(0) catalyst, a common initial step in cross-coupling reactions.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)L₂ + this compound | 0.0 |

| Pre-reaction Complex | [Pd(0)L₂(Substrate)] | -5.2 |

| Transition State (TS) | [L₂Pd---Br---Aryl]‡ | +18.5 |

| Product | [L₂Pd(II)(Br)(Aryl)] | -11.0 |

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structural features with its chemical reactivity or biological activity. tandfonline.comnih.gov For this compound, such models can predict its behavior in various reactions based on calculated molecular descriptors.

The process involves:

Calculating a set of molecular descriptors for a series of related compounds (e.g., various substituted benzaldehyde acetals). These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. nih.gov

Measuring the experimental reactivity (e.g., reaction rate, yield, or an IC50 value for biological activity). nih.gov

Developing a mathematical model using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to find a correlation between the descriptors and the observed activity. jmaterenvironsci.com

For this compound, a QSAR model could predict its reactivity in a Suzuki coupling, for instance, by correlating descriptors with the reaction yield. The model would likely show that electronic factors (the electron-withdrawing nature of the bromine) and steric factors (the bulk of the diethyl acetal group) are significant predictors of reactivity. researchgate.net

In Silico Screening for Novel Reaction Discovery

In silico screening involves using computational methods to rapidly evaluate large virtual libraries of compounds or reactions to identify promising candidates for experimental investigation. acs.orgresearchgate.net this compound can serve as a virtual substrate in such screening campaigns to discover new synthetic methodologies.

High-Throughput Virtual Screening: A virtual library of potential catalysts (e.g., different phosphine (B1218219) ligands for a palladium catalyst) can be screened for their predicted performance in a reaction with this compound. researchgate.net DFT calculations can be used to estimate the activation energy for a key step (like oxidative addition) for each catalyst, allowing for the rapid identification of the most promising candidates. rsc.org

Reaction Prediction and Mechanistic Exploration: Automated tools can explore the vast chemical reaction space to predict novel transformations. csmres.co.uk By inputting this compound and a set of potential reactants and catalysts into such a program, it is possible to uncover previously unknown but thermodynamically feasible reaction pathways. These computational "hits" can then guide experimental efforts, accelerating the pace of discovery in synthetic chemistry. Machine learning models, trained on large reaction databases, are increasingly used to predict reaction outcomes and suggest optimal conditions. u-tokyo.ac.jp

Future Directions and Emerging Research Areas

The utility of 3-bromobenzaldehyde (B42254) diethyl acetal (B89532) as a stable, protected form of 3-bromobenzaldehyde ensures its continued relevance in organic synthesis. Future research is focused on enhancing the efficiency, sustainability, and sophistication of its synthesis and applications. Emerging areas of investigation include the development of greener synthetic protocols, the exploration of novel stereoselective transformations, and the integration of its synthesis into modern, automated platforms.

Q & A

Q. What are the recommended methods for synthesizing 3-Bromobenzaldehyde diethyl acetal in laboratory settings?

The synthesis typically involves the acetalization of 3-bromobenzaldehyde with ethanol in the presence of an acid catalyst. A detailed protocol includes:

- Reacting 3-bromobenzaldehyde (CAS 3132-99-8) with excess ethanol and a catalytic amount of p-toluenesulfonic acid under anhydrous conditions .

- Using Dean-Stark apparatus to remove water and drive the reaction to completion.

- Purification via vacuum distillation or column chromatography to isolate the acetal (CAS 75148-49-1) .

Q. How should researchers handle and store this compound to ensure safety?

- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential vapor release .

- Storage: Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .

- Disposal: Follow institutional guidelines for halogenated organic waste .

Q. What spectroscopic techniques are appropriate for characterizing this compound?

- NMR: Use ¹H/¹³C NMR to confirm acetal formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of acetal protons at 3.5–5.5 ppm) .

- GC-MS: Verify purity and molecular ion peak (m/z 259.14 for C₁₁H₁₅BrO₂) .

- IR: Identify characteristic C-O (1100 cm⁻¹) and acetal C-O-C (950–1050 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening: Compare Brønsted acids (e.g., H₂SO₄, HCl) vs. Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency .

- Solvent Effects: Evaluate aprotic solvents (e.g., THF, DCM) to minimize side reactions like aldol condensation .

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

- Kinetic Studies: Perform time-resolved NMR or in situ FTIR to monitor acetal stability in polar vs. non-polar solvents .

- Computational Modeling: Use DFT calculations to predict solvent interactions and transition states influencing hydrolysis rates .

- Cross-Validation: Replicate experiments using standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate solvent-specific effects .

Q. How do substituents on the benzaldehyde ring influence the acetal formation kinetics of this compound?

- Electron-Withdrawing Groups (EWGs): The bromo substituent at the meta position enhances electrophilicity of the carbonyl, accelerating acetalization compared to unsubstituted benzaldehyde .

- Steric Effects: Compare with ortho- or para-substituted analogs; meta substitution minimizes steric hindrance, favoring higher yields .

- Mechanistic Probes: Use Hammett plots to correlate substituent electronic effects with reaction rates .

Methodological Considerations

- Purity Standards: Ensure ≥98% purity (via GC) to avoid side reactions in downstream applications .

- Data Reproducibility: Document moisture levels in solvents and catalysts, as trace water can hydrolyze the acetal .

- Safety Protocols: Refer to SDS guidelines for spill management and emergency procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.